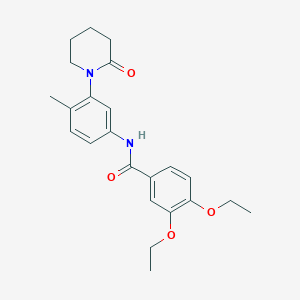![molecular formula C12H19NO2 B2513088 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one CAS No. 2361641-50-9](/img/structure/B2513088.png)
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one, also known as Tandospirone, is a synthetic compound that belongs to the class of azapirones. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one also acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been shown to decrease anxiety-like behavior in animal models and reduce symptoms of anxiety and depression in clinical trials. It has also been shown to improve cognitive function and memory in animal models and clinical trials. 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been shown to have minimal side effects and a low risk of addiction or dependence.
Advantages and Limitations for Lab Experiments
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its pharmacological effects. It also has minimal side effects and a low risk of addiction or dependence. However, 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has limitations in terms of its selectivity for the 5-HT1A receptor and its potential interactions with other drugs.
Future Directions
There are several future directions for research on 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one. One direction is to investigate its potential use in treating other neurological and psychiatric disorders such as Parkinson's disease and addiction. Another direction is to investigate its potential interactions with other drugs and its selectivity for the 5-HT1A receptor. Additionally, further research is needed to understand the biochemical and physiological effects of 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one in different animal models and clinical populations.
Synthesis Methods
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one can be synthesized by a multi-step process starting from 2-aminopyridine. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate to form ethyl 2-pyridylacetate. The second step involves the reaction of ethyl 2-pyridylacetate with hydrazine hydrate to form ethyl 2-pyridylhydrazinecarboxylate. The third step involves the reaction of ethyl 2-pyridylhydrazinecarboxylate with 2-bromo-1-phenyl-1-propene to form 1-(2-pyridyl)-3-phenylprop-2-en-1-one. Finally, the fourth step involves the reaction of 1-(2-pyridyl)-3-phenylprop-2-en-1-one with sodium borohydride to form 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one.
Scientific Research Applications
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been extensively studied for its potential use in treating various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical trials.
properties
IUPAC Name |
1-(9-hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(15)13-8-10(14)7-12(9-13)5-3-4-6-12/h2,10,14H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPINRWWZYKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(CC2(C1)CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2513005.png)
![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)
![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2513019.png)
![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)

![Ethyl 1-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2513023.png)
![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)